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Compound of Interest

Compound Name:
3-Amino-5,5-dimethyl-2-

cyclohexen-1-one

Cat. No.: B1266611 Get Quote

An In-depth Technical Guide to the Crystal Structure of 3-amino-5,5-dimethyl-2-cyclohexen-
1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of 3-amino-5,5-dimethyl-2-
cyclohexen-1-one, a core scaffold found in various biologically active compounds.

Understanding the three-dimensional structure, molecular conformation, and intermolecular

interactions of its derivatives is crucial for structure-based drug design and the development of

novel therapeutics. This document summarizes key crystallographic data, details experimental

methodologies, and visualizes common structural motifs and workflows.

Experimental and Analytical Workflow
The determination of the crystal structure for these derivatives follows a well-established

workflow. This process begins with the chemical synthesis of the target compound, followed by

a critical crystallization step to obtain single crystals of suitable quality for X-ray diffraction

analysis. The final stages involve data collection, structure solution, and refinement to yield a

precise atomic model.
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Fig. 1: General workflow for crystal structure determination.
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Analysis of Key Crystal Structures
The following sections detail the crystallographic findings for specific derivatives, highlighting

differences in substitution, conformation, and crystal packing.

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-
en-1-one
The crystal structure of this nitroethenyl derivative reveals an asymmetric unit containing two

independent molecules with similar geometries. The cyclohexene ring in both molecules adopts

an envelope conformation, a common feature for this scaffold.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone
In this N-phenyl substituted derivative (also known as 3-anilino-5,5-dimethylcyclohex-2-enone),

the cyclohexene ring exhibits a half-chair conformation.[2] The attached aniline group is

significantly twisted relative to the enaminone moiety.[2]

Comparative Crystallographic Data
The structural parameters of these derivatives provide insight into how substitutions on the core

scaffold influence the crystal packing and conformation.
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Parameter
3-amino-5,5-dimethyl-2-
[(E)-2-nitroethenyl]...[3]

3-Anilino-5,5-
dimethylcyclohex-2-
enone[2]

Formula C₁₀H₁₄N₂O₃ C₁₄H₁₇NO

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 14.531 (3) 10.1766 (19)

b (Å) 14.996 (3) 13.159 (2)

c (Å) 10.158 (2) 9.2877 (17)

β (°) 94.43 (3) 104.062 (7)

Ring Conformation Envelope Half-chair

Intermolecular Interactions and Supramolecular
Assembly
A defining feature in the crystal packing of these derivatives is the formation of extensive

networks of intermolecular interactions. Hydrogen bonds are particularly significant, often

dictating the overall supramolecular architecture.

In the crystal of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, molecules are

linked by N—H⋯O hydrogen bonds, creating supramolecular layers.[1] Weaker C—H⋯O

interactions further stabilize this arrangement. Similarly, the structure of 3-anilino-5,5-

dimethylcyclohex-2-enone features layers consolidated by N—H⋯O hydrogen bonds, with

additional stabilization from C—H⋯π interactions.[2]

Fig. 2: Schematic of N-H···O hydrogen bond formation.

Hydrogen Bond Geometry
The precise geometry of the hydrogen bonds is critical for understanding the strength and

directionality of these interactions. The table below lists the key hydrogen bonds for 3-amino-

5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one.[3]
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D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / °

N1A—

H1NA···O1B
0.84 (2) 2.06 (3) 2.873 (2) 162 (2)

N1A—

H2NA···O3B
0.88 (2) 2.10 (3) 2.961 (2) 167 (2)

N1B—

H1NB···O3A
0.92 (2) 2.03 (3) 2.942 (2) 168 (2)

N1B—

H2NB···O1A
0.85 (3) 2.04 (2) 2.858 (2) 162 (2)

C2A—

H2A1···O1B
0.97 2.42 3.262 (2) 145

C2B—

H2B1···O1A
0.97 2.46 3.298 (2) 144

(D = Donor atom; A = Acceptor atom)

Detailed Experimental Protocols
The methodologies employed are crucial for the reproducibility and validation of

crystallographic data.

Synthesis and Crystallization
3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-

dimethylcyclohex-2-enone (1 mmol) and potassium salt of alpha-nitro acetaldehyde (1.5

mmol) in a solution of methanol (2 mL) and acetic acid (2 mL) was stirred for 5 days at room

temperature. After removal of solvents under reduced pressure, the residue was purified by

flash chromatography on silica gel. Bright-yellow single crystals suitable for X-ray diffraction

were obtained from methanol.

X-ray Data Collection and Refinement
General Procedure: A suitable single crystal is mounted on a diffractometer equipped with a

graphite-monochromated Mo Kα or Cu Kα radiation source. Data is typically collected at a
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controlled temperature (e.g., 293 K) using ω and φ scans. The structure is solved by direct

methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined

anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using

a riding model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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